Anticancer agent 191, also known as 191 Platinum, is a platinum-based compound that has garnered attention in cancer therapy due to its unique properties and mechanisms of action. This compound is particularly significant in the realm of metal-based anticancer drugs, which are known for their ability to interact with cellular components and induce apoptosis in cancer cells. The classification of anticancer agent 191 falls under the category of transition metal complexes, specifically platinum complexes, which are widely utilized in chemotherapy.
Anticancer agent 191 is synthesized from iridium targets using cyclotron irradiation. The compound is classified as a platinum(II) complex, which is pivotal in the treatment of various malignancies. Platinum-based drugs, including cisplatin and its derivatives, have been extensively studied for their efficacy against solid tumors. Anticancer agent 191 represents a novel approach within this class, potentially offering improved therapeutic profiles compared to traditional agents.
The synthesis of anticancer agent 191 involves several key steps:
Anticancer agent 191 possesses a molecular structure characterized by a central platinum atom coordinated to two ammonia molecules and two chloride ions. The structural formula can be represented as:
This configuration allows for effective interaction with DNA, leading to cross-linking and subsequent inhibition of DNA replication. The structural integrity plays a crucial role in its biological activity.
The primary chemical reactions involving anticancer agent 191 include:
These reactions underscore the importance of understanding both the chemical behavior and biological interactions of anticancer agent 191.
Anticancer agent 191 exerts its effects primarily through:
Data from preclinical studies indicate that anticancer agent 191 has shown promising results against various cancer cell lines, highlighting its potential as an effective therapeutic agent.
Relevant analyses have demonstrated that modifications to ligand structures can significantly impact both solubility and reactivity profiles, suggesting avenues for further research into derivative compounds.
Anticancer agent 191 is primarily explored for its use in:
The ongoing research into anticancer agent 191 reflects its potential not only as a therapeutic agent but also as a fundamental tool in understanding cancer biology and treatment resistance mechanisms.
CAS No.:
CAS No.:
CAS No.:
CAS No.: 59384-04-2